molecular formula C17H13FN2O2 B11342347 5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11342347
M. Wt: 296.29 g/mol
InChI Key: JCYGSXDYKZMKIY-UHFFFAOYSA-N
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Description

5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a phenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with an appropriate oxazole derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthetic routes, including the preparation of intermediate compounds such as 3-fluoro-4-methylphenyl isocyanate. These intermediates are then reacted with other reagents to form the final product. The process may require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H13FN2O2/c1-11-7-8-12(9-14(11)18)16-10-15(20-22-16)17(21)19-13-5-3-2-4-6-13/h2-10H,1H3,(H,19,21)

InChI Key

JCYGSXDYKZMKIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3)F

Origin of Product

United States

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